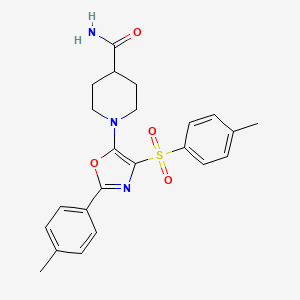
1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide, or TTX-7, is a chemical compound that belongs to the class of oxazole derivatives. TTX-7 has been studied for its potential applications in medicine and biotechnology due to its unique chemical properties and mechanism of action. In
作用機序
The mechanism of action of TTX-7 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for cell growth and survival. TTX-7 has been shown to inhibit the activity of the proteasome, a complex of enzymes that is responsible for the degradation of damaged or unwanted proteins in the cell. By inhibiting the proteasome, TTX-7 can induce apoptosis in cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
TTX-7 has been shown to have several biochemical and physiological effects. In vitro studies have shown that TTX-7 can inhibit the growth of cancer cells and induce apoptosis. TTX-7 has also been shown to reduce inflammation in the body by inhibiting the activity of certain enzymes and proteins. In vivo studies have shown that TTX-7 can reduce the size of tumors in mice and improve cognitive function in rats with Alzheimer's disease.
実験室実験の利点と制限
TTX-7 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. TTX-7 is also highly selective in its inhibition of the proteasome, which makes it a promising candidate for the development of new cancer treatments. However, TTX-7 also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. TTX-7 also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on TTX-7. One area of research is the development of new cancer treatments based on TTX-7. Researchers are exploring the use of TTX-7 in combination with other drugs to increase its effectiveness and reduce side effects. Another area of research is the development of new anti-inflammatory agents based on TTX-7. Researchers are also studying the potential use of TTX-7 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, researchers are exploring the potential use of TTX-7 in other areas of biotechnology, such as the development of new diagnostic tools and drug delivery systems.
In conclusion, 1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide, or TTX-7, is a promising compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. Its unique chemical properties and mechanism of action make it a promising candidate for the development of new cancer treatments, anti-inflammatory agents, and treatments for neurodegenerative diseases. While there are still limitations and challenges to overcome, the future of TTX-7 research looks promising.
合成法
The synthesis of TTX-7 is a complex process that involves several steps. The first step involves the reaction of p-toluidine with ethyl chloroformate to form N-(p-tolyl) carbamate. The second step involves the reaction of N-(p-tolyl) carbamate with 4-tosyloxazolidin-2-one to form 1-(2-(p-tolyl)-4-tosyloxazol-5-yl) piperidine-4-carboxamide, or TTX-7.
科学的研究の応用
TTX-7 has been studied for its potential applications in medicine and biotechnology. One of the most promising applications of TTX-7 is in the treatment of cancer. TTX-7 has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. TTX-7 has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-15-3-7-18(8-4-15)21-25-22(31(28,29)19-9-5-16(2)6-10-19)23(30-21)26-13-11-17(12-14-26)20(24)27/h3-10,17H,11-14H2,1-2H3,(H2,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEKSXMCTOIBKHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C(=O)N)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(p-Tolyl)-4-tosyloxazol-5-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



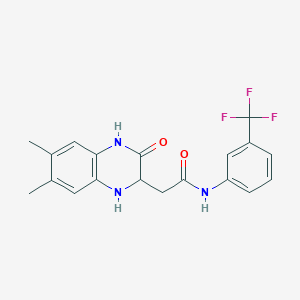
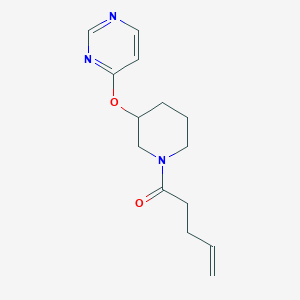
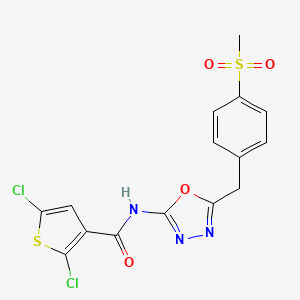
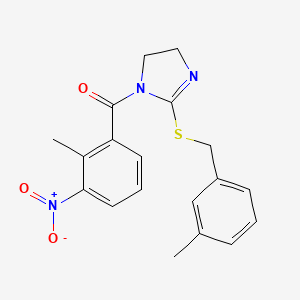
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-chlorobenzamide](/img/structure/B2394505.png)
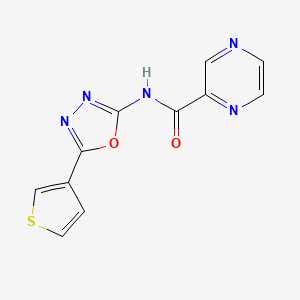
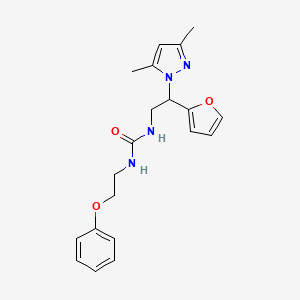
![2-Methyl-4-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2394509.png)
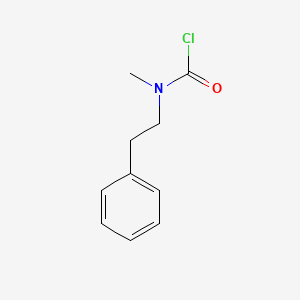
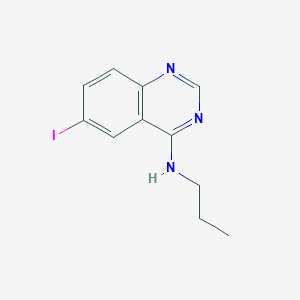
![methyl 3-(3-fluoro-4-methylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2394512.png)
![2-tert-Butyl-4-phenyl-5,6-dihydrobenzo[h]-chromenium tetrafluoroborate](/img/structure/B2394515.png)